![molecular formula C21H20N4O4 B040125 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide CAS No. 417714-14-8](/img/structure/B40125.png)
4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as lenvatinib . It is an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors . It is most potent against VEGFR2(KDR)/VEGFR3(Flt-4), with IC(50) values of 4nM and 5.2nM respectively .
Synthesis Analysis
A novel method for the synthesis of lenvatinib was reported using 4-nitrophenyl cyclopropylcarbamate . Lenvatinib was synthesized by reacting 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate in good yields .Molecular Structure Analysis
The molecular formula of lenvatinib is C21H19ClN4O4 . The molecular weight is 426.853 g/mol .Chemical Reactions Analysis
Lenvatinib can form salts with suitable counterions, and thus exist in various crystalline forms that have different crystal units and thus different physicochemical properties .Physical And Chemical Properties Analysis
Lenvatinib is a solid compound . It is soluble in DMSO or ethanol .Scientific Research Applications
Promoting Apoptosis
Lenvatinib is a multitargeted tyrosine kinase inhibitor capable of promoting apoptosis . Apoptosis is a form of programmed cell death that is crucial in preventing cancerous growth. By promoting apoptosis, Lenvatinib can help control the proliferation of cancer cells .
Suppressing Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of cancer. Lenvatinib has the ability to suppress angiogenesis, thereby inhibiting tumor growth .
Inhibiting Tumor Cell Proliferation
Lenvatinib can inhibit tumor cell proliferation . By blocking the growth and division of cancer cells, Lenvatinib can help control the progression of the disease .
Modulating the Immune Response
Lenvatinib has the potential to modulate the immune response . This could enhance the body’s natural ability to fight cancer and improve the effectiveness of other cancer treatments .
Overcoming Lenvatinib Resistance
Research has been conducted into the mechanisms underlying the development of lenvatinib resistance in tumor therapy . These mechanisms are related to the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics . Understanding these mechanisms could lead to strategies to overcome resistance and enhance the therapeutic efficacy of Lenvatinib .
Treatment for Various Types of Cancers
Lenvatinib has been applied as a treatment for various types of cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . Its broad inhibitory potential suggests that it has potent antitumor activity against various human cancer cell lines .
Potential Biomarkers
Research is being conducted to identify potential biomarkers of lenvatinib resistance . These biomarkers could potentially be used to predict which patients are likely to develop resistance to lenvatinib, allowing for more personalized treatment strategies .
Mechanism of Action
Target of Action
Lenvatinib Impurity G, also known as “4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide” or “4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide”, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4), fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4, the platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogenes KIT and RET . These targets play a central role in the activation of signal transduction pathways involved in the normal regulation of cellular processes, such as cell proliferation, migration, apoptosis, and differentiation, and in pathogenic angiogenesis, tumor growth, and cancer progression .
Mode of Action
Lenvatinib inhibits the kinase activities of its targets, thereby blocking the receptors required for tumor growth and blood vessel development . This inhibition suppresses angiogenesis, inhibits tumor cell proliferation, promotes apoptosis, and modulates the immune response .
Biochemical Pathways
The inhibition of the aforementioned targets affects several biochemical pathways. For instance, the inhibition of VEGFR2 and FGFR1 receptors and their downstream signaling pathways can lead to resistance . Silence of DUSP9 and NF1 prompts activation of MAPK/ERK and PI3K/AKT signaling to inhibit FOXO3, forcing hepatocellular carcinoma (HCC) to develop lenvatinib resistance .
Pharmacokinetics
Following oral administration, lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of lenvatinib have been identified . The clinical pharmacokinetic profile for lenvatinib is predictable, with a dose-independent absorption and elimination profile that supports once-daily administration . Exposure to lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
The inhibition of the kinase activities of its targets results in the promotion of apoptosis, suppression of angiogenesis, inhibition of tumor cell proliferation, and modulation of the immune response . With the gradual increase in lenvatinib application, the inevitable progression of resistance to lenvatinib is becoming more prevalent .
Action Environment
There have been no reports of clinically relevant effects on exposure to lenvatinib because of mild or moderate renal or hepatic impairment or drug interactions . The inhibition effect of lenvatinib on yrdc could aggravate lenvatinib resistance in hcc cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISVMLKCDTQGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

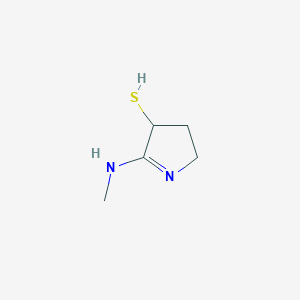


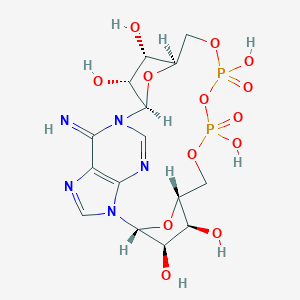
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)

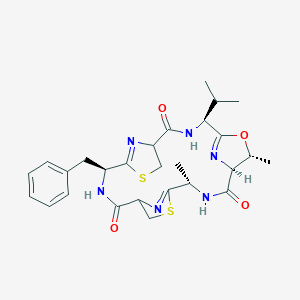
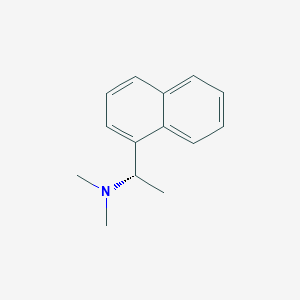
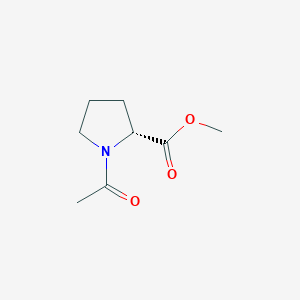
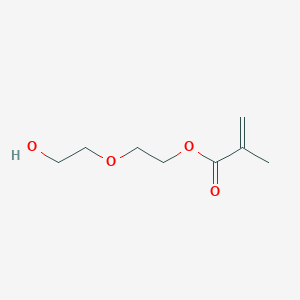
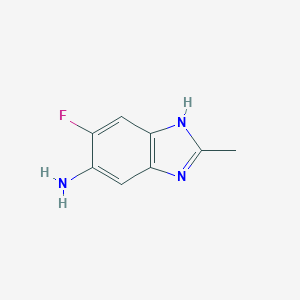

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
